molecular formula C14H13ClN2O4S B185628 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 58590-34-4

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B185628
CAS No.: 58590-34-4
M. Wt: 340.8 g/mol
InChI Key: WRUFFFYQJLUSFN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group and a sulfamoylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

    Biological Studies: The compound can be used to study enzyme inhibition and protein binding interactions.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: Shares the chlorophenoxy group but lacks the sulfonamide moiety.

    4-aminobenzenesulfonamide: Contains the sulfonamide group but lacks the chlorophenoxyacetic acid structure.

Uniqueness

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the combination of both the chlorophenoxy and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUFFFYQJLUSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207307
Record name Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58590-34-4
Record name Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058590344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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